Ethyl 2,4-dioxohexanoate

Description

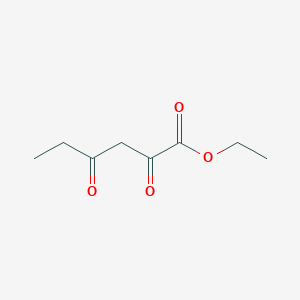

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-dioxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-3-6(9)5-7(10)8(11)12-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFBKJBAYISHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065382 | |

| Record name | Ethyl 2,4-dioxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

100.00 to 105.00 °C. @ 6.00 mm Hg | |

| Record name | Ethyl 2,4-dioxohexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.103-1.109 | |

| Record name | Ethyl 2,4-dioxohexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/468/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13246-52-1 | |

| Record name | Ethyl 2,4-dioxohexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13246-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl-2,4-dioxohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013246521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2,4-dioxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,4-dioxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-dioxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL-2,4-DIOXOHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9064NS087D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2,4-dioxohexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2,4-dioxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dioxohexanoate, a versatile β,δ-diketo ester, serves as a valuable intermediate in the synthesis of various heterocyclic compounds and has applications in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on detailed experimental protocols and comparative data. The core synthesis methodologies discussed are the Claisen condensation of 2-butanone with diethyl oxalate and the acylation of ethyl acetoacetate. This document is intended to be a practical resource for chemists in research and development.

Introduction

This compound, also known as ethyl β-propionylpyruvate, is a chemical compound with the molecular formula C₈H₁₂O₄.[1][2][3] Its structure, featuring two ketone carbonyl groups and an ester functionality, makes it a reactive and useful building block in organic synthesis. This guide details the most common and effective methods for its laboratory-scale preparation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₄ | [1][3][4] |

| Molecular Weight | 172.18 g/mol | [1][5] |

| Boiling Point | 100-105 °C @ 6.00 mmHg | [1][6] |

| Density | 1.103-1.109 g/cm³ @ 25 °C | [1][6] |

| Refractive Index | 1.477-1.482 @ 20 °C | [1][6] |

| Flash Point | 95.0 °C (203.0 °F) | [6] |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethyl β-propionylpyruvate, Ethyl 2,4-diketocaproate | [1][7] |

| CAS Number | 13246-52-1 | [3][7] |

Synthesis Methodologies

Two primary methods for the synthesis of this compound are discussed in detail below: Claisen Condensation and Acylation of Ethyl Acetoacetate.

Method 1: Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. For the synthesis of this compound, this involves the reaction of 2-butanone and diethyl oxalate.[4][8]

Caption: Claisen condensation pathway for this compound synthesis.

The following protocol is adapted from a patented procedure.[8]

Materials:

-

Anhydrous Ethyl Alcohol (less than 0.15% moisture)

-

Sodium Ethoxide

-

2-Butanone

-

Diethyl Oxalate

-

Toluene

-

Aqueous Hydrochloric Acid (e.g., 10%)

-

Magnesium Sulfate

Equipment:

-

Three-necked flask (1000 mL)

-

Mechanical agitator

-

Water-cooled condenser

-

Addition funnel

-

Thermometer

-

Gas inlet/outlet tube (for nitrogen atmosphere)

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Distill 236 g of anhydrous ethyl alcohol directly into the three-necked flask under a nitrogen atmosphere.

-

Add 68 g of anhydrous sodium ethoxide with agitation and reflux the mixture for 1 hour.

-

Cool the mixture to 0-5 °C.

-

Slowly add a mixture of 72 g of 2-butanone and 146 g of diethyl oxalate to the flask over a period of 2 hours, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue to agitate the mixture at 0-5 °C for an additional 3 hours.

-

Pour the reaction mixture into a mixture of 500 g of crushed ice and 100 g of 10% aqueous hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with 200 g of toluene.

-

Wash the toluene extract with two 100 g portions of water.

-

Dry the toluene solution over magnesium sulfate and filter.

-

Remove the toluene by distillation under reduced pressure (25 mmHg).

-

The crude product can be further purified by fractional distillation at 0.2 mmHg. The fraction distilling between 85-104 °C is collected.

Table 2: Yield and Purity Data for Claisen Condensation

| Parameter | Value | Source |

| Purity (V.P.C. analysis) | 91-98% | [8] |

Method 2: Acylation of Ethyl Acetoacetate

The acetoacetic ester synthesis is a versatile method for preparing ketones and other carbonyl compounds.[9][10] A variation of this, the acylation of the α-carbon of ethyl acetoacetate, can be used to synthesize β,δ-diketo esters like this compound. This involves the reaction of the enolate of ethyl acetoacetate with an acyl chloride.

Caption: Acylation of ethyl acetoacetate for this compound synthesis.

This is a generalized procedure based on known methods for the acylation of β-keto esters.[11]

Materials:

-

Absolute Ethanol

-

Sodium metal

-

Ethyl acetoacetate

-

Propanoyl chloride

-

Toluene

-

Aqueous Hydrochloric Acid (2 M)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with a reflux condenser and addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium (1.1 equivalents) in absolute ethanol under an inert atmosphere and cool to 0 °C.

-

Add ethyl acetoacetate (1.1 equivalents) dropwise to the sodium ethoxide solution.

-

Add propanoyl chloride (1.0 equivalent) dropwise to the reaction mixture.

-

The resulting suspension is then refluxed for a specified time (e.g., 12 hours, though optimization may be required).

-

After cooling, dilute the mixture with ethanol and filter through Celite.

-

Evaporate the solvent in vacuo.

-

Add toluene and water to the residue and acidify to pH 1-2 with 2 M aqueous HCl.

-

Separate the organic phase and wash with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.

-

Further purification can be achieved by vacuum distillation or column chromatography.

While specific yield data for the synthesis of this compound via this method was not found in the initial search, similar reactions for the synthesis of other β-keto esters report yields in the range of 60-80%.[11]

Summary and Comparison of Methods

Table 3: Comparison of Synthesis Methods

| Feature | Claisen Condensation | Acylation of Ethyl Acetoacetate |

| Starting Materials | 2-Butanone, Diethyl Oxalate | Ethyl Acetoacetate, Propanoyl Chloride |

| Base | Sodium Ethoxide | Sodium Ethoxide |

| Key Advantage | Well-documented with specific high-yield protocol available. | Utilizes readily available starting materials. |

| Potential Challenge | Requires anhydrous conditions for good yields.[8] | Potential for side reactions if not carefully controlled. |

Conclusion

Both the Claisen condensation and the acylation of ethyl acetoacetate are viable and effective methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired scale, and the specific equipment available in the laboratory. The detailed protocols and comparative data provided in this guide should serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

Experimental Workflow Visualization

Caption: A generalized experimental workflow for organic synthesis.

References

- 1. Ethyl-2,4-dioxohexanoate | C8H12O4 | CID 61590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS#:13246-52-1 | Chemsrc [chemsrc.com]

- 5. This compound (13246-52-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. This compound, 13246-52-1 [thegoodscentscompany.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. US3760087A - Perfume compositions containing this compound - Google Patents [patents.google.com]

- 9. Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis [chem.ucla.edu]

- 10. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2,4-dioxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dioxohexanoate (CAS No. 13246-52-1) is a β-keto ester of significant interest in various scientific domains.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available literature and database resources. The document details its structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines a detailed experimental protocol for its synthesis via Claisen condensation and explores its potential biological activity, particularly as an antimicrobial agent through the inhibition of bacterial quorum sensing. This guide is intended to be a valuable resource for professionals in research and drug development, offering a consolidated repository of technical information to facilitate further investigation and application of this compound.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol .[3] It is also known by several synonyms, including Ethyl propionylpyruvate and 2,4-Dioxohexanoic acid ethyl ester.[1] The structural and key physical properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 13246-52-1[1] |

| Molecular Formula | C₈H₁₂O₄[3] |

| Molecular Weight | 172.18 g/mol [3] |

| IUPAC Name | This compound[4] |

| SMILES | CCC(=O)CC(=O)C(=O)OCC[4] |

| InChIKey | JGFBKJBAYISHAG-UHFFFAOYSA-N[4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 128-129 °C at 11 Torr | [5] |

| 233.8 °C at 760 mmHg | [6] | |

| Density | 1.087 g/cm³ | [6] |

| Refractive Index | 1.430 | [6] |

| Flash Point | 95.4 °C | [6] |

| pKa (Predicted) | 6.75 ± 0.46 | [5] |

| Solubility | Soluble in organic solvents. | General knowledge |

Spectroscopic Data

Detailed experimental spectroscopic data with peak assignments for this compound is not widely available in public databases. However, based on the known structure and general principles of spectroscopy, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the propyl group (a triplet and a sextet), and the methylene group protons. The presence of keto-enol tautomerism would result in additional signals corresponding to the enol form.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule. The carbonyl carbons of the ketone and ester groups are expected to appear in the downfield region (typically >160 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, typically in the range of 1650-1750 cm⁻¹. The C-O stretching of the ester group would also be prominent.

Mass Spectrometry (Predicted)

The mass spectrum would show the molecular ion peak (M+) at m/z = 172. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) and other characteristic fragments resulting from the cleavage of the carbon chain.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is adapted from a patented synthesis method.[7]

Materials:

-

Anhydrous Ethanol

-

Sodium Ethoxide

-

2-Butanone

-

Diethyl Oxalate

-

Toluene

-

Hydrochloric Acid

-

Sodium Carbonate Solution (10%)

-

Saturated Sodium Chloride Solution

-

Magnesium Sulfate

Equipment:

-

Three-necked flask

-

Agitator

-

Water-cooled condenser

-

Addition funnel

-

Thermometer

-

Gas inlet/outlet tube (for nitrogen atmosphere)

-

Distillation apparatus

Procedure:

-

Set up the three-necked flask with the agitator, condenser, addition funnel, thermometer, and gas inlet/outlet under a nitrogen atmosphere.

-

Distill 236 g of anhydrous ethyl alcohol directly into the flask.

-

With agitation, add 68 g of anhydrous sodium ethoxide to the ethanol and reflux the mixture for 1 hour.

-

Cool the mixture to a temperature range of 0 to 5 °C.

-

Slowly add a mixture of 72 g of 2-butanone and 146 g of diethyl oxalate through the addition funnel over a 30-minute period, maintaining the temperature between 0 and 5 °C.

-

Continue to agitate the resulting mixture for 3 hours at 0 to 5 °C.

-

After cooling to 0 °C, add 168 ml of a 1:1 hydrochloric acid/water (6M) solution, ensuring the temperature remains below 10 °C.

-

Extract the acidified solution twice with 300 ml of toluene each time.

-

Wash the combined organic phases successively with 600 ml of water (twice), 600 ml of 10% sodium carbonate solution (once), and 400 ml of saturated sodium chloride solution (once).

-

Separate the toluene layers, combine them, and dry over magnesium sulfate.

-

Filter the solution and remove the toluene by distillation under reduced pressure (25 mm/Hg) to yield crude this compound.

-

Further purification can be achieved by fractional distillation.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound has been described as a bioactive molecule with potential antimicrobial activity against bacteria and fungi.[1] While the specific mechanism of action for this compound has not been extensively elucidated, research on structurally related β-keto esters suggests a likely mode of action involves the disruption of bacterial cell-to-cell communication, a process known as quorum sensing (QS).[5][8]

Quorum Sensing Inhibition by β-Keto Esters

In many Gram-negative bacteria, quorum sensing is mediated by N-acyl-homoserine lactone (AHL) autoinducers. These signaling molecules are synthesized by LuxI-type synthases and bind to LuxR-type transcriptional regulators. This binding event activates the expression of target genes, often including those responsible for virulence factor production and biofilm formation.[5][8]

β-Keto esters, sharing structural similarities with the acyl portion of AHLs, can act as competitive inhibitors of the LuxR-type receptors.[8] By binding to the receptor's active site, they prevent the binding of the native AHL autoinducer, thereby blocking the downstream signaling cascade and inhibiting the expression of quorum sensing-regulated genes. This disruption of communication can attenuate bacterial virulence without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[5][8]

Caption: Representative signaling pathway of quorum sensing inhibition by this compound.

Conclusion

This compound is a β-keto ester with well-defined physical and chemical properties and established synthetic routes. Its potential as an antimicrobial agent, likely acting through the inhibition of quorum sensing, makes it a compound of interest for further research in drug development. This guide provides a foundational set of technical data to support such endeavors. Future work should focus on obtaining detailed experimental spectroscopic data and elucidating the specific biological targets and mechanism of action of this promising molecule.

References

- 1. This compound | 13246-52-1 | NAA24652 [biosynth.com]

- 2. This compound | Research Chemical | RUO [benchchem.com]

- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl-2,4-dioxohexanoate | C8H12O4 | CID 61590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity | MDPI [mdpi.com]

- 6. Quorum Sensing Inhibition and Structure-Activity Relationships of β-Keto Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity | Semantic Scholar [semanticscholar.org]

- 8. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2,4-dioxohexanoate CAS number 13246-52-1

An In-depth Technical Guide to Ethyl 2,4-dioxohexanoate (CAS: 13246-52-1)

This document provides a comprehensive technical overview of this compound, a versatile diketoester. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This guide covers the compound's physicochemical properties, spectral data, synthesis protocols, and key applications as a chemical intermediate in the synthesis of bioactive molecules.

Chemical and Physical Properties

This compound, also known as Ethyl propionylpyruvate, is a colorless to light yellow liquid.[1] It is a dicarbonyl compound featuring both β- and δ-keto groups relative to the ester functionality. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₄ | [2][3][4] |

| Molecular Weight | 172.18 g/mol | [2][3] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Boiling Point | 233.8 ± 13.0 °C at 760 mmHg | [2] |

| 128-129 °C at 11 Torr | [1] | |

| 100-105 °C at 6 Torr | [3][5][6] | |

| Flash Point | 95.4 ± 19.9 °C | [2] |

| Refractive Index | 1.4770 to 1.4820 at 20.00 °C | [5][6] |

| LogP | 0.34 | [2] |

| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C | [2] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Rotatable Bonds | 5 | [7] |

Spectral and Analytical Data

| Data Type | Details | Source(s) |

| Mass Spectrum (CI) | m/z: 173 (M+H)⁺ | [1] |

| High-Resolution MS (ESI) | For a derivative, ethyl 5-ethylisoxazole-3-carboxylate: C₈H₁₁NO₃+H calculated: 170.0817, found: 170.0824 (M+H)⁺ | [1] |

| IR Spectrum | FTIR data is available, recorded on a Bruker IFS 85 instrument. | [6] |

| Purity (VPC Analysis) | Synthesis fractions can achieve 97-99% purity. | [8] |

Synthesis and Methodology

The most common and well-documented method for preparing this compound is the Claisen condensation.[8] This reaction involves the condensation of an ester and a ketone in the presence of a strong base.

Caption: Synthesis workflow for this compound via Claisen condensation.

Experimental Protocol: Claisen Condensation

The following protocol is adapted from methodologies described in the literature.[1][8]

-

Preparation: A three-necked flask is equipped with an agitator, condenser, addition funnel, and a gas inlet/outlet. The system is flushed with nitrogen to maintain an inert atmosphere.[8]

-

Base Preparation: Anhydrous sodium ethoxide (1.0 eq) is added to anhydrous ethanol (e.g., 65 mL per 10g of NaOEt) and heated to approximately 70°C to ensure complete dissolution.[1][8]

-

Reaction: A mixture of diethyl oxalate (1.0 eq) and 2-butanone (1.0 eq) is added dropwise to the stirred sodium ethoxide solution.[8][9] The reaction is typically stirred overnight.

-

Work-up: After the reaction, the mixture is heated (e.g., 80°C for 30 min) before being cooled.[9] The solvent is removed under reduced pressure. The residue is dissolved in water and acidified to pH 2 with sulfuric or hydrochloric acid.[1][9]

-

Purification: The acidified aqueous phase is extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or ether).[1][9] The combined organic phases are dried over anhydrous sodium sulfate or magnesium sulfate. The solvent is removed, and the resulting crude product is purified by vacuum distillation to yield this compound as an oil.[1][8]

Applications in Research and Development

While initially developed for its olfactory properties, this compound is a valuable building block for synthesizing more complex molecules, particularly heterocyclic compounds relevant to drug discovery.

Role as a Chemical Intermediate

The dicarbonyl nature of this compound makes it an excellent precursor for cyclization reactions. It reacts with various nucleophiles to form a range of heterocyclic systems. This reactivity is of high interest to medicinal chemists and drug development professionals. For example, related diketoesters are used to synthesize pyrazolopyridines, which have been investigated for trypanocidal activity, and other derivatives have been explored as potential Src kinase inhibitors.[9][10]

Caption: Logical relationships in the application of this compound.

Use in Flavors and Fragrances

This compound is recognized for its pleasant odor, characterized as burnt caramel, butterscotch, and opopanax-like.[8] It has been used as a flavoring agent in food products such as ice cream, candy, and syrups, and as a fragrance ingredient in perfumes, soaps, and cosmetics.[8] The Flavor and Extract Manufacturers Association (FEMA) lists it as a GRAS (Generally Recognized as Safe) substance with FEMA number 3278.[1][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses no safety concern at current intake levels when used as a flavoring agent.[6][11]

Safety and Handling

While considered safe for its intended use in food, appropriate laboratory precautions should be taken when handling this compound in its concentrated form.

| Safety Data Type | Value | Source(s) |

| GHS Hazard Statements | H302 (Harmful if swallowed) | [1] |

| H315 (Causes skin irritation) | [1] | |

| H319 (Causes serious eye irritation) | [1] | |

| H335 (May cause respiratory irritation) | [1] | |

| GHS Signal Word | Warning | [1] |

| Acute Oral Toxicity (LD50) | 6450 mg/kg (gavage-rat) | [5] |

| Storage Temperature | 2-8°C | [1] |

References

- 1. ETHYL PROPIONYL PYRUVATE | 13246-52-1 [chemicalbook.com]

- 2. This compound | CAS#:13246-52-1 | Chemsrc [chemsrc.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. scbt.com [scbt.com]

- 5. This compound, 13246-52-1 [thegoodscentscompany.com]

- 6. Ethyl-2,4-dioxohexanoate | C8H12O4 | CID 61590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (13246-52-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. US3760087A - Perfume compositions containing this compound - Google Patents [patents.google.com]

- 9. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. femaflavor.org [femaflavor.org]

An In-depth Technical Guide to Ethyl 2,4-dioxohexanoate: Structure, Nomenclature, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dioxohexanoate is a dicarbonyl compound with applications in the flavor and fragrance industry. A comprehensive understanding of its chemical and physical properties, synthesis, and analytical characterization is essential for its effective use and for toxicological and metabolic studies. This guide provides a detailed overview of the structure, nomenclature, physicochemical properties, synthesis, and analytical protocols for this compound, tailored for a scientific audience.

Structure and Nomenclature

This compound is a β-keto ester, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. Its structure consists of a six-carbon chain with ketone groups at the second and fourth positions and an ethyl ester at the carboxyl end.

IUPAC Name: this compound[1]

Synonyms: Ethyl 2,4-diketocaproate, Ethyl beta-propionylpyruvate, Hexanoic acid, 2,4-dioxo-, ethyl ester[1]

Chemical Identifiers:

-

Molecular Formula: C₈H₁₂O₄

-

Molecular Weight: 172.18 g/mol [1]

-

CAS Number: 13246-52-1[1]

-

SMILES: CCC(=O)CC(=O)C(=O)OCC[1]

-

InChI: InChI=1S/C8H12O4/c1-3-6(9)5-7(10)8(11)12-4-2/h3-5H2,1-2H3[1]

-

InChIKey: JGFBKJBAYISHAG-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Not specified | |

| Boiling Point | 100-105 °C at 6 mmHg | [1] |

| Density | 1.103-1.109 g/cm³ | [1] |

| Refractive Index | 1.477-1.482 | [1] |

| Flash Point | 95.00 °C | [2] |

| logP (o/w) | 0.399 (estimated) | [2] |

| Solubility | Soluble in water (4.662e+005 mg/L @ 25 °C, estimated) | [2] |

Spectroscopic Data

-

¹H NMR Spectroscopy: Due to the presence of keto-enol tautomerism in β-keto esters, the ¹H NMR spectrum is expected to show distinct signals for both tautomers in solution.

-

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum would display separate signals for the carbons in the keto and enol forms.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, typically in the range of 1680-1750 cm⁻¹.[3] A broad O-H stretch would be observed for the enol tautomer.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Predicted m/z values for various adducts are available.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is adapted from a patented synthesis method.

Materials:

-

Anhydrous Ethyl Alcohol

-

Sodium Ethoxide

-

2-Butanone

-

Diethyl Oxalate

-

Anhydrous Diethyl Ether

-

15% Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Nitrogen Gas

Procedure:

-

Distill 236 gm of anhydrous ethyl alcohol into a 1,000 ml three-necked flask equipped with a fast agitator, water-cooled condenser, addition funnel, thermometer, and gas-inlet/outlet tube.

-

Conduct the reaction under a nitrogen atmosphere.

-

Add 68 gm of anhydrous sodium ethoxide with agitation and reflux the mixture for 1 hour.

-

Cool the mixture to 0-5°C and slowly add 146 gm of diethyl oxalate over 1 hour while maintaining the temperature.

-

Continue agitation at 0-5°C for 30 minutes.

-

Slowly add 72 gm of 2-butanone over 1 hour, maintaining the temperature at 0-5°C.

-

After the addition is complete, continue to agitate the mixture at 0-5°C for 3 hours.

-

Pour the reaction mixture into a separatory funnel containing 500 gm of crushed ice and 500 gm of anhydrous diethyl ether.

-

Separate the aqueous layer and wash the ether layer with 100 ml of water.

-

Combine the aqueous layers and acidify to a pH of 2-3 with 15% hydrochloric acid.

-

Extract the acidified aqueous layer with three 150 ml portions of diethyl ether.

-

Combine the ether extracts and wash with saturated sodium bicarbonate solution until neutral.

-

Dry the ether layer over anhydrous magnesium sulfate.

-

Filter and concentrate the ether solution to yield the crude product.

-

Purify the crude product by vacuum distillation.

Analysis by High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be used for the analysis of this compound. Due to the keto-enol tautomerism of β-keto esters, peak shape can be challenging. Using a mixed-mode column or adjusting mobile phase pH and temperature may improve peak resolution.[4]

Instrumentation:

-

HPLC system with a UV detector

-

Newcrom R1 HPLC column or equivalent reverse-phase column[5]

Mobile Phase:

-

Acetonitrile (MeCN) and water containing phosphoric acid.[5]

-

For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[5]

General Procedure (to be optimized):

-

Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Prepare the mobile phase and degas.

-

Equilibrate the HPLC column with the mobile phase.

-

Inject the standard solution and samples.

-

Monitor the elution at a suitable UV wavelength.

-

Quantify the analyte by comparing peak areas to a calibration curve.

Biological Activity and Metabolism

This compound is used as a flavoring agent and is considered to have no safety concern at current levels of intake when used as such.[1][6]

The metabolic fate of this compound has not been extensively studied. However, based on the metabolism of other β-keto esters and fatty acid ethyl esters, a probable metabolic pathway involves:

-

Hydrolysis: The ester bond is likely hydrolyzed by esterases to yield ethanol and 2,4-dioxohexanoic acid.

-

Further Metabolism:

-

Ethanol is oxidized to acetaldehyde and then to acetate, which can enter the citric acid cycle.

-

2,4-dioxohexanoic acid would likely be further metabolized through pathways of fatty acid or keto acid metabolism.

-

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Proposed Metabolic Pathway

Caption: Proposed metabolic pathway of this compound.

References

- 1. Ethyl-2,4-dioxohexanoate | C8H12O4 | CID 61590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 13246-52-1 [thegoodscentscompany.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. beta keto esters by HPLC - Chromatography Forum [chromforum.org]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. JECFA Evaluations-ETHYL 2,4-DIOXOHEXANOATE- [inchem.org]

Spectroscopic Profile of Ethyl 2,4-dioxohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2,4-dioxohexanoate (CAS No. 13246-52-1), a β-keto ester of interest in various chemical and pharmaceutical research domains. Due to the limited availability of public, raw spectroscopic data, this guide focuses on the expected spectral characteristics based on the compound's structure and data from analogous compounds, alongside general experimental protocols for obtaining such data.

Data Presentation

Given the absence of directly accessible, verified experimental spectra in public databases, the following tables outline the predicted and expected spectroscopic data for this compound. These values are derived from established principles of NMR, IR, and MS spectroscopy and analysis of similar β-keto ester structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.1 | Triplet | 3H | -CH₂CH₃ (Hexanoyl) |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ (Ethyl ester) |

| ~2.6 | Quartet | 2H | -CH₂ CH₃ (Hexanoyl) |

| ~3.8 | Singlet | 2H | -C(O)CH₂ C(O)- |

| ~4.2 | Quartet | 2H | -OCH₂ CH₃ (Ethyl ester) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~8.0 | -CH₂CH₃ (Hexanoyl) |

| ~14.0 | -OCH₂CH₃ (Ethyl ester) |

| ~36.0 | -CH₂ CH₃ (Hexanoyl) |

| ~49.0 | -C(O)CH₂ C(O)- |

| ~62.0 | -OCH₂ CH₃ (Ethyl ester) |

| ~162.0 | C =O (Ester) |

| ~193.0 | C =O (Ketone at C2) |

| ~202.0 | C =O (Ketone at C4) |

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2940 | Medium | C-H stretch (Alkyl) |

| ~1745 | Strong | C=O stretch (Ester) |

| ~1720 | Strong | C=O stretch (Ketone) |

| ~1640 | Medium-Weak | C=O stretch (β-dicarbonyl, enol form) |

| ~1250 | Strong | C-O stretch (Ester) |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)

| m/z | Predicted Fragment Ion |

| 172 | [M]⁺ (Molecular Ion) |

| 143 | [M - C₂H₅]⁺ |

| 127 | [M - OC₂H₅]⁺ |

| 99 | [M - COOC₂H₅]⁺ |

| 71 | [CH₃CH₂CO]⁺ |

| 57 | [CH₃CH₂CH₂]⁺ |

| 45 | [OC₂H₅]⁺ |

| 29 | [CH₃CH₂]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR to obtain a good quality spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction using appropriate NMR software.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of liquid this compound between two KBr or NaCl plates to form a thin film.

-

Solution: Alternatively, prepare a dilute solution (5-10%) in a suitable solvent (e.g., chloroform or carbon tetrachloride) that has minimal absorption in the regions of interest.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (salt plates) or the pure solvent to subtract its contribution from the sample spectrum.

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample compartment.

-

Scan the mid-infrared region (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization:

-

Electron Ionization (EI): For GC-MS, use a standard electron energy of 70 eV to induce fragmentation and generate a characteristic mass spectrum.

-

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): For LC-MS, use a soft ionization technique to primarily observe the molecular ion or adducts (e.g., [M+H]⁺, [M+Na]⁺).

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow for obtaining and analyzing spectroscopic data for a compound like this compound.

An In-depth Technical Guide to Ethyl 2,4-dioxohexanoate: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dioxohexanoate, a dicarbonyl compound first described in the early 20th century, has evolved from a molecule of initial academic interest to a versatile compound with applications ranging from fragrance and flavoring to potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its preparation are presented, alongside a summary of its known biological activities, including its emerging potential in antimicrobial and anticancer research. This document aims to serve as a foundational resource for researchers and professionals in chemistry and drug development, facilitating further exploration and application of this multifaceted molecule.

Introduction

This compound (CAS 13246-52-1) is an organic compound characterized by a six-carbon chain containing two ketone functionalities and an ethyl ester group.[1] Its unique chemical structure has garnered interest for over a century, leading to its use in various industrial and research settings. This guide delves into the historical context of its discovery, outlines its key synthetic methodologies, and presents its physicochemical and spectroscopic data. Furthermore, it explores the current understanding of its biological effects, providing a basis for future research in medicinal chemistry and drug discovery.

History and Discovery

The first documented mention of this compound appeared in the chemical literature in 1906, attributed to the work of German chemist Otto Diels.[2] For a significant period, the compound remained a subject of academic curiosity. It wasn't until the latter half of the 20th century that its unique olfactory properties were recognized, leading to its use in the perfume and flavor industries.[2] A US patent filed in the 1970s detailed its application as a fragrance ingredient with a burnt caramel and butterscotch aroma, and as a flavoring agent.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development.

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₄ | [3] |

| Molecular Weight | 172.18 g/mol | [3] |

| Boiling Point | 100-105 °C at 6.00 mm Hg | [4] |

| Density | 1.103 - 1.109 g/cm³ @ 25.00 °C | [4][5] |

| Refractive Index | 1.477 - 1.482 @ 20.00 °C | [4][5] |

| Solubility | Soluble in water (4.662e+005 mg/L @ 25 °C, est.) | [5] |

| logP (o/w) | 0.399 (est.) | [5] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectrum | Data Source/Reference |

| ¹H NMR | A publication in the Russian Journal of Coordination Chemistry (2017) reports the ¹H NMR spectra of a nickel(II) complex with an aroylhydrazone of a derivative of this compound.[6] The spectrum of the parent compound is also available from commercial suppliers.[1][7] |

| IR | The FTIR spectrum is available on PubChem, recorded on a Bruker IFS 85 instrument.[4] |

| Mass Spec | Predicted collision cross section values for various adducts are available on PubChemLite.[8] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Claisen condensation being the most well-documented method.

Claisen Condensation of 2-Butanone and Diethyl Oxalate

This is the classical and most common method for preparing this compound. The reaction involves the condensation of 2-butanone with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.[2]

The following protocol is adapted from a US Patent.[2]

Materials:

-

Anhydrous ethyl alcohol

-

Sodium ethoxide

-

A mixture of 2-butanone and diethyl oxalate (1:1 molar ratio)

-

15% aqueous solution of sodium chloride

-

Anhydrous sodium sulfate

-

15% aqueous solution of hydrochloric acid

Procedure:

-

Distill 236 g of anhydrous ethyl alcohol into a 1,000 ml three-necked flask equipped with a mechanical stirrer, water-cooled condenser, addition funnel, thermometer, and a gas inlet/outlet tube. Maintain a nitrogen atmosphere throughout the reaction.

-

Add 68 g of anhydrous sodium ethoxide with agitation and reflux the mixture for 1 hour.

-

Cool the mixture to 0-5°C and slowly add a mixture of 72 g of 2-butanone and 146 g of diethyl oxalate over a period of 2 hours, maintaining the temperature between 0-5°C.

-

After the addition is complete, continue to stir the mixture at 0-5°C for an additional 3 hours.

-

Allow the reaction mixture to stand overnight at room temperature.

-

Add 200 ml of a 15% aqueous sodium chloride solution.

-

Separate the aqueous layer and extract the organic layer twice with 100 ml portions of 15% sodium chloride solution.

-

Combine the aqueous layers and acidify to a pH of 4.5-5.0 with a 15% aqueous hydrochloric acid solution.

-

Extract the acidified aqueous solution with two 100 ml portions of diethyl ether.

-

Combine the ether extracts, wash with 50 ml of water, and dry over anhydrous sodium sulfate.

-

Remove the ether by distillation and fractionally distill the residue under reduced pressure to obtain pure this compound.

Diagram of the Claisen Condensation Workflow:

Caption: Workflow for the synthesis of this compound via Claisen condensation.

Alternative Synthetic Routes

While the Claisen condensation is the most established method, other synthetic strategies have been reported, although detailed experimental protocols are less common in the literature. These include:

-

Reaction with Ethyl Cyanoformate: One mentioned route involves the reaction of ethyl cyanoformate with 1-chlorobutan-2-one.[6]

Biological Activities and Potential Applications

While extensively used in the flavor and fragrance industry, recent studies have begun to explore the biological activities of this compound and its derivatives, suggesting potential applications in the pharmaceutical sector.

Antimicrobial Activity

This compound has been described as a bioactive molecule with potential use as a disinfectant. It is suggested to react with propionyl to form an acid carboxylate, which exhibits antimicrobial activity against bacteria and fungi. However, detailed mechanistic studies and minimum inhibitory concentration (MIC) data are not extensively reported in the literature.

Src Kinase Inhibition by Derivatives

A study on aryl derivatives of Ethyl 2,4-dioxobutanoate (a structurally related compound) has shown that these derivatives exhibit inhibitory activity against Src kinase, a non-receptor tyrosine kinase implicated in cancer progression and metastasis.[10] The study synthesized a series of these derivatives and evaluated their in vitro inhibitory effects, with all tested compounds showing moderate activity. This suggests that the Ethyl 2,4-dioxoalkanoate scaffold could be a valuable starting point for the development of novel anticancer agents targeting the Src signaling pathway.

Diagram of the General Src Kinase Signaling Pathway:

Caption: Simplified overview of the Src kinase signaling pathway and the inhibitory action of Ethyl 2,4-dioxo-4-arylbutanoate derivatives.

Conclusion

This compound is a compound with a rich history and a promising future. From its initial discovery to its current use in everyday products, it has demonstrated considerable versatility. The established Claisen condensation provides a reliable method for its synthesis, and its physicochemical properties are well-characterized. The emerging evidence of the biological activities of this compound and its derivatives, particularly in the areas of antimicrobial and anticancer research, opens up new avenues for investigation. This technical guide provides a solid foundation for researchers and drug development professionals to build upon, encouraging further studies to unlock the full potential of this intriguing molecule. Future research should focus on elucidating the precise mechanisms of its biological actions and exploring the synthesis and activity of a wider range of derivatives.

References

- 1. 13246-52-1|this compound|BLD Pharm [bldpharm.com]

- 2. US3760087A - Perfume compositions containing this compound - Google Patents [patents.google.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Ethyl-2,4-dioxohexanoate | C8H12O4 | CID 61590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 13246-52-1 [thegoodscentscompany.com]

- 6. This compound (13246-52-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. Ethyl 2,4-dioxovalerate(615-79-2) 1H NMR spectrum [chemicalbook.com]

- 8. PubChemLite - this compound (C8H12O4) [pubchemlite.lcsb.uni.lu]

- 9. benchchem.com [benchchem.com]

- 10. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

An In-depth Technical Guide to the Tautomerism of Ethyl 2,4-dioxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dioxohexanoate, a β-dicarbonyl compound, is a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds relevant to drug discovery. Its chemical reactivity is intrinsically governed by the dynamic equilibrium between its keto and enol tautomeric forms. This guide provides a comprehensive overview of the tautomerism of this compound, detailing the structural aspects of the tautomers, the influence of solvent polarity on the equilibrium, and the experimental methodologies used for its characterization. Due to the limited availability of specific quantitative data for this compound, the closely related and extensively studied ethyl acetoacetate is used as a primary model to illustrate the principles of tautomeric behavior in this class of compounds.

Introduction to Tautomerism in β-Dicarbonyl Compounds

Tautomers are constitutional isomers of organic compounds that readily interconvert. Keto-enol tautomerism is a common form of this phenomenon, particularly prevalent in compounds containing a carbonyl group adjacent to a carbon atom bearing at least one hydrogen. In the case of β-dicarbonyl compounds like this compound, the presence of two carbonyl groups flanking a methylene group (-CH2-) significantly influences the position of the tautomeric equilibrium.

The equilibrium involves the migration of a proton and the shifting of bonding electrons, resulting in two or more distinct chemical species: the diketo form and one or more enol forms. The stability of the enol form in β-dicarbonyls is enhanced by the formation of a conjugated system and a strong intramolecular hydrogen bond.

Tautomeric Forms of this compound

This compound can exist in equilibrium between its diketo form and two possible enol forms. The interconversion between these forms is a dynamic process, with the relative populations of each tautomer being highly dependent on the surrounding environment, particularly the solvent.

-

Diketo Form: This is the traditional representation of the molecule with two distinct ketone and ester carbonyl groups.

-

Enol Forms: There are two potential enol forms, arising from the formation of a carbon-carbon double bond between C2-C3 or C3-C4. The enol form involving the C4-carbonyl is generally more stable due to the formation of a conjugated system that includes the ester group. This enol form is further stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the C2-carbonyl oxygen, forming a pseudo-six-membered ring.

Solvent Effects on the Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to the solvent.[1][2][3] The general trend observed for β-dicarbonyl compounds is that the proportion of the enol tautomer is higher in non-polar, aprotic solvents, while the keto form is favored in polar, protic solvents.

-

Non-polar Solvents (e.g., hexane, carbon tetrachloride): In these solvents, the intramolecular hydrogen bond of the enol form is a dominant stabilizing factor, as there are no solvent molecules to compete for hydrogen bonding. This leads to a higher population of the enol tautomer.

-

Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents can act as hydrogen bond acceptors, which can disrupt the intramolecular hydrogen bond of the enol. However, they also solvate the polar keto form. The overall effect on the equilibrium depends on the balance of these interactions.

-

Polar Protic Solvents (e.g., water, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can effectively solvate both the keto and enol forms by forming intermolecular hydrogen bonds. This competition with the intramolecular hydrogen bond of the enol form, along with the strong solvation of the polar keto form, shifts the equilibrium towards the diketo tautomer.

Quantitative Analysis of Tautomeric Equilibrium

The relative amounts of the keto and enol tautomers at equilibrium can be determined experimentally, most commonly using Nuclear Magnetic Resonance (NMR) spectroscopy. Ultraviolet-Visible (UV-Vis) spectroscopy can also be employed.

Data Presentation

The following table summarizes hypothetical quantitative data for the tautomeric equilibrium of a generic β-ketoester, illustrating the expected trend with solvent polarity.

| Solvent | Dielectric Constant (ε) | % Keto Tautomer | % Enol Tautomer | Equilibrium Constant (K = [Enol]/[Keto]) |

| Hexane | 1.9 | ~10 | ~90 | ~9.0 |

| Chloroform (CDCl3) | 4.8 | ~15 | ~85 | ~5.7 |

| Acetone-d6 | 21 | ~40 | ~60 | ~1.5 |

| Dimethyl Sulfoxide (DMSO-d6) | 47 | ~60 | ~40 | ~0.67 |

| Methanol-d4 | 33 | ~85 | ~15 | ~0.18 |

| Water (D2O) | 80 | ~95 | ~5 | ~0.05 |

Note: This data is illustrative and based on general trends for β-ketoesters. Actual values for this compound may vary.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Claisen condensation between ethyl propionate and ethyl oxalate, followed by decarboxylation.

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

Objective: To determine the relative concentrations of the keto and enol tautomers of this compound in various deuterated solvents.

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, CD₃OD, D₂O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a dilute solution (typically 5-10 mg/mL) of this compound in the desired deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum of the sample at a constant temperature (e.g., 298 K).

-

Identify the characteristic signals for the keto and enol tautomers.

-

Keto form: Look for the signal corresponding to the methylene protons (-CH₂-) flanked by the two carbonyl groups. This signal typically appears in the range of 3.5-4.0 ppm.

-

Enol form: Identify the signal for the vinylic proton (-CH=) which usually appears between 5.0 and 6.0 ppm, and the enolic hydroxyl proton (-OH) which is a broad singlet often found far downfield (> 10 ppm).

-

-

Integrate the area under the characteristic peaks for both the keto and enol forms.

-

Calculate the percentage of each tautomer and the equilibrium constant (K) using the following formulas:

-

% Enol = [Integral of enol proton / (Integral of enol proton + (Integral of keto methylene protons / 2))] * 100

-

% Keto = 100 - % Enol

-

K = [Enol] / [Keto] = (% Enol / % Keto)

-

Note: The integral of the keto methylene peak is divided by two because it represents two protons, while the vinylic enol peak represents one proton.

Visualizations

Caption: Tautomeric equilibrium of this compound.

References

- 1. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. rsc.org [rsc.org]

Stability and storage conditions for Ethyl 2,4-dioxohexanoate

An In-depth Technical Guide to the Stability and Storage of Ethyl 2,4-dioxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative stability data for this compound is limited. This guide is based on the general chemical properties of β-keto esters, established stability testing guidelines, and information from chemical suppliers. The provided protocols are exemplary and should be adapted and validated for specific applications.

Introduction

This compound is a versatile β-dicarbonyl compound utilized as a key intermediate in the synthesis of various organic molecules, including heterocyclic compounds of pharmaceutical interest. Its chemical structure, featuring two carbonyl groups and an ester moiety, dictates its reactivity and stability profile. Understanding the stability and appropriate storage conditions of this compound is critical for ensuring its purity, integrity, and performance in research and development. This guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Chemical Properties and Inherent Stability

This compound (CAS No: 13246-52-1) possesses two electrophilic carbonyl carbons and an acidic methylene group, making it susceptible to various degradation pathways.

-

Hydrolytic Stability: The ester functional group is prone to hydrolysis, particularly under basic conditions, which would yield the corresponding β-keto acid. This β-keto acid intermediate is known to be unstable and can readily undergo decarboxylation upon heating.

-

Thermal Stability: While specific data is scarce, one source indicates a thermal decomposition onset of approximately 150°C.[1] As with many organic esters, prolonged exposure to high temperatures can lead to degradation.

-

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium is influenced by the solvent, which can affect the compound's reactivity and degradation kinetics.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality of this compound.

Storage Conditions

Based on information from chemical suppliers, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[2] | To minimize thermal degradation and slow down potential side reactions. |

| Atmosphere | Store under an inert, dry atmosphere (e.g., Argon or Nitrogen). | To prevent moisture absorption, which can lead to hydrolysis. |

| Container | Tightly sealed, amber glass vial or bottle. | To protect from light and prevent moisture ingress. |

| Conditions | Anhydrous (dry) conditions are crucial. | To prevent hydrolysis of the ester group. |

Handling Procedures

Due to its chemical nature, the following handling precautions should be observed:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Use standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

When dispensing, use dry syringes and needles under an inert atmosphere to avoid introducing moisture.

-

Keep the container tightly sealed when not in use.

Stability Testing Protocols

To formally assess the stability of this compound, a series of forced degradation studies should be conducted. These studies help to identify potential degradation products and establish a stability-indicating analytical method.

Stability-Indicating Analytical Method

A stability-indicating method is crucial to separate and quantify the intact compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.

Table 1: Exemplary HPLC Method for Stability Testing

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm (or similar) |

| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[1] |

| Elution | Isocratic or gradient, optimized to resolve all degradation products from the main peak. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV detector at an appropriate wavelength (determined by UV scan). |

| Injection Volume | 10 µL |

Forced Degradation Studies

The following table outlines the conditions for forced degradation studies based on ICH guidelines. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradants.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Setup |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours. |

| Base Hydrolysis | 0.01 M NaOH at room temperature for 1-8 hours (β-keto esters are typically very sensitive to base). |

| Oxidative | 3% H₂O₂ at room temperature for 24 hours. |

| Thermal | Solid-state at 105°C for 72 hours. Solution state (in a suitable inert solvent) at 60°C for 72 hours. |

| Photostability | Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. |

Experimental Protocols (Exemplary)

The following are detailed, exemplary protocols that can be adapted for the stability testing of this compound.

Protocol for Hydrolytic Stability Assessment

-

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.

-

Cap the vial and place it in a water bath at 60°C.

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Add 1 mL of the stock solution to a vial containing 9 mL of 0.01 M NaOH.

-

Keep the vial at room temperature.

-

Withdraw aliquots at frequent intervals (e.g., 0, 15, 30, 60, and 120 minutes) due to expected rapid degradation.

-

Neutralize the aliquots with an equivalent amount of 0.01 M HCl before dilution with the mobile phase for HPLC analysis.

-

-

Analysis: Analyze all samples by the validated stability-indicating HPLC method.

Protocol for Thermal Stability Assessment

-

Solid-State:

-

Place approximately 10 mg of solid this compound in a clear glass vial.

-

Place the vial in a calibrated oven at 105°C.

-

After 72 hours, remove the sample, allow it to cool, and prepare a solution for HPLC analysis.

-

-

Solution-State:

-

Prepare a solution of this compound in a suitable inert solvent (e.g., anhydrous acetonitrile) at 1 mg/mL.

-

Place the sealed vial in an oven at 60°C.

-

Withdraw aliquots at 0, 24, 48, and 72 hours for HPLC analysis.

-

Protocol for Photostability Assessment (as per ICH Q1B)

-

Sample Preparation:

-

Place a thin layer of solid this compound in a chemically inert, transparent container.

-

Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) and place it in a quartz cuvette or other transparent container.

-

Prepare identical control samples wrapped in aluminum foil to protect them from light.

-

-

Exposure:

-

Place the samples and controls in a photostability chamber.

-

Expose the samples to a light source that conforms to ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Ensure the total exposure is at least 1.2 million lux hours for visible light and 200 watt-hours/m² for UVA light.

-

-

Analysis:

-

After exposure, analyze the light-exposed samples and the dark controls by the stability-indicating HPLC method.

-

Compare the chromatograms to assess for degradation and the formation of new peaks.

-

Visualizations

Logical Workflow for Stability Study

Caption: Workflow for a comprehensive stability study of this compound.

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound under stress conditions.

Conclusion

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and potential thermal and photolytic degradation. To ensure the integrity of this valuable synthetic intermediate, it is imperative to store it under cold (2-8°C), anhydrous, and inert conditions, while protecting it from light. For applications requiring a thorough understanding of its stability profile, a comprehensive forced degradation study, as outlined in this guide, should be performed using a validated stability-indicating analytical method. This will provide critical data for defining appropriate handling procedures, storage conditions, and re-test dates, thereby ensuring the quality and reliability of experimental outcomes.

References

Commercial suppliers of Ethyl 2,4-dioxohexanoate

An In-depth Technical Guide to Ethyl 2,4-Dioxohexanoate for Researchers and Drug Development Professionals

Introduction

This compound is a beta-keto ester, a class of organic compounds characterized by a ketone functional group at the beta position relative to an ester. Its chemical structure, featuring two carbonyl groups, makes it a versatile synthon, or building block, in organic synthesis. This reactivity is particularly valuable in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, which are core structures in many therapeutic agents.

This guide provides a comprehensive overview of commercially available this compound, including a summary of suppliers, their product specifications, and detailed experimental protocols for its application in chemical synthesis.

Commercial Availability and Supplier Specifications

The procurement of high-quality starting materials is a critical first step in any research and development workflow. This compound is available from a range of chemical suppliers, each offering various grades and quantities. The following table summarizes the offerings from several prominent suppliers. It is important to note that catalog numbers and availability are subject to change, and direct consultation with the supplier is recommended for the most current information.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 615-79-2 | ≥98% | 1g, 5g, 10g |

| Thermo Fisher Scientific | This compound | 615-79-2 | 97% | 1g, 5g, 25g |

| TCI America | This compound | 615-79-2 | >98.0% (GC) | 1g, 5g |

| Santa Cruz Biotechnology | This compound | 615-79-2 | ≥98% | 1g, 5g, 10g |

Experimental Protocols

The utility of this compound is best illustrated through its application in synthetic protocols. Below is a detailed methodology for a common application: the synthesis of a substituted pyrazole, a privileged scaffold in medicinal chemistry.

Synthesis of a Substituted Pyrazole via Condensation with Hydrazine

This protocol outlines the cyclocondensation reaction between this compound and a hydrazine derivative to form a pyrazole ring system.

Materials:

-

This compound (1.0 eq)

-

Substituted Hydrazine (e.g., Phenylhydrazine) (1.0 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (as catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and ethanol.

-

Stir the mixture until the this compound is fully dissolved.

-

Add the substituted hydrazine (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualized Experimental Workflow and Logical Relationships

To further clarify the experimental process and the logical flow of a typical synthesis involving this compound, the following diagrams are provided.

Caption: Synthetic workflow for the preparation of a substituted pyrazole.

Purity Standards for Ethyl 2,4-dioxohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards, analytical methodologies, and potential biological significance of Ethyl 2,4-dioxohexanoate (CAS 13246-52-1). This document is intended to serve as a valuable resource for professionals working in research, quality control, and drug development.

Introduction

This compound is a beta-keto ester with applications as a flavoring agent and a potential intermediate in chemical synthesis.[1] Its purity is of paramount importance for ensuring consistent results in research and for the safety and efficacy of any potential pharmaceutical applications. This guide details the known purity specifications, methods for its determination, and insights into its synthesis and potential impurities.

Purity Specifications

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₄ | [2] |

| Molecular Weight | 172.18 g/mol | |

| Assay | 98.00 to 100.00% | [1] |

| Specific Gravity | 1.1030 to 1.1090 @ 25.00 °C | [1] |

| Refractive Index | 1.4770 to 1.4820 @ 20.00 °C | [1] |

| Boiling Point | 100.00 to 105.00 °C @ 6.00 mm Hg | [3] |

| Flash Point | 203.00 °F (95.00 °C) | [1] |

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and expressed "no safety concern at current levels of intake when used as a flavouring agent," which suggests that the purity levels typically found in commercially available products are considered safe for this application.[3][4]

Synthesis and Potential Impurities

Understanding the synthesis of this compound is crucial for identifying potential impurities. A common method for its preparation is the Claisen condensation of 2-butanone and diethyl oxalate, using sodium ethoxide as a base.[5]

Figure 1: Synthesis of this compound

Caption: Synthesis of this compound via Claisen condensation.

Based on this synthesis, a number of process-related impurities can be anticipated.